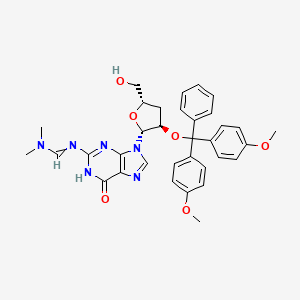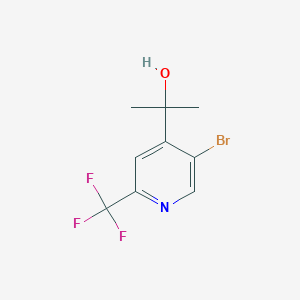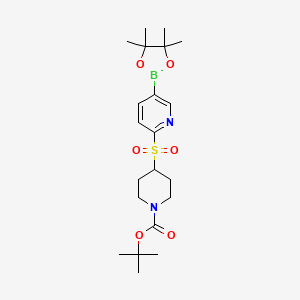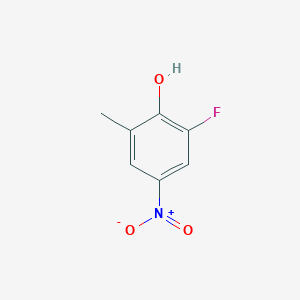
2-Fluoro-6-methyl-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-methyl-4-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is a derivative of nitrophenol, characterized by the presence of a fluorine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Nitration of 2-Fluoro-6-methylphenol: One common method involves the nitration of 2-fluoro-6-methylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.
Fluorination of 6-Methyl-4-nitrophenol: Another method involves the fluorination of 6-methyl-4-nitrophenol using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production methods often involve the use of catalytic processes to enhance yield and purity. For example, the reaction of 3,4-difluoronitrobenzene with an inorganic base can produce 2-fluoro-4-nitrophenolate, which is then acidified to yield 2-fluoro-4-nitrophenol . This method is advantageous due to its simplicity, environmental friendliness, and high yield.
化学反応の分析
Types of Reactions
Oxidation: 2-Fluoro-6-methyl-4-nitrophenol can undergo oxidation reactions to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-fluoro-6-methyl-4-aminophenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Fluoro-6-methyl-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-fluoro-6-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Nitrophenol: Lacks the fluorine and methyl groups, making it less reactive in certain substitution reactions.
4-Nitrophenol: Similar structure but without the fluorine and methyl groups, leading to different chemical properties.
2-Fluoro-4-nitrophenol: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
2-Fluoro-6-methyl-4-nitrophenol is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer distinct reactivity and potential applications. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric properties, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C7H6FNO3 |
|---|---|
分子量 |
171.13 g/mol |
IUPAC名 |
2-fluoro-6-methyl-4-nitrophenol |
InChI |
InChI=1S/C7H6FNO3/c1-4-2-5(9(11)12)3-6(8)7(4)10/h2-3,10H,1H3 |
InChIキー |
ZYNUYZRJTVTFCR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


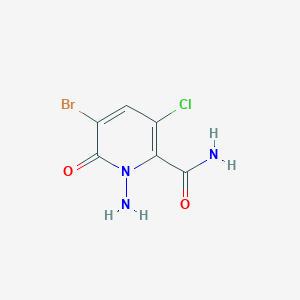
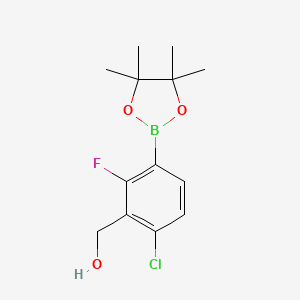
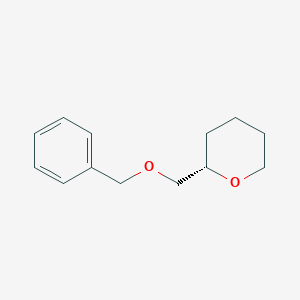
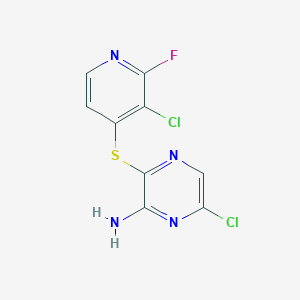
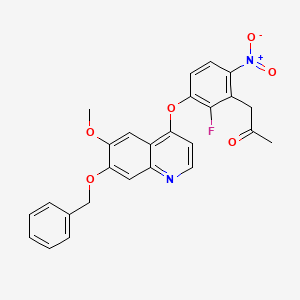

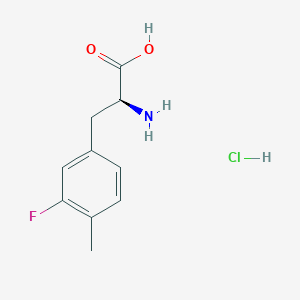
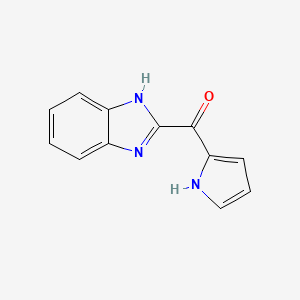
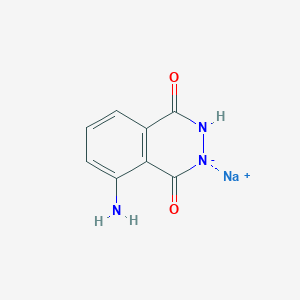
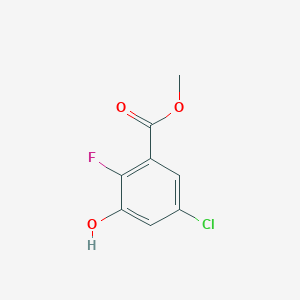
![3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid;hydrochloride](/img/structure/B14031618.png)
